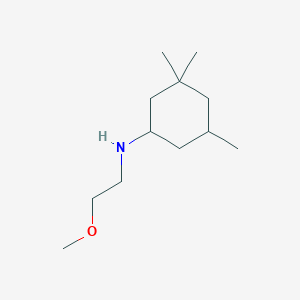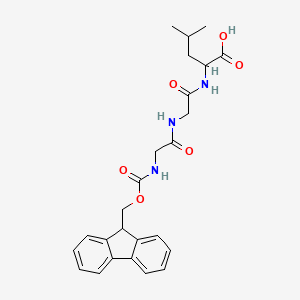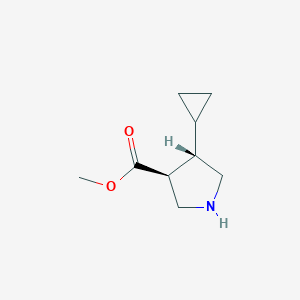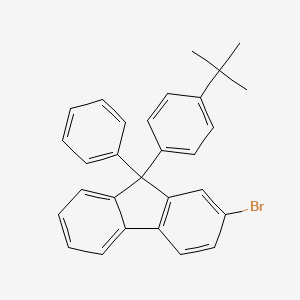![molecular formula C8H7N3O B13644397 8-Methylpyrido[4,3-d]pyrimidin-5-ol](/img/structure/B13644397.png)
8-Methylpyrido[4,3-d]pyrimidin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylpyrido[4,3-d]pyrimidin-5-ol is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. The presence of a hydroxyl group at the 5-position and a methyl group at the 8-position distinguishes it from other pyridopyrimidine derivatives. Pyridopyrimidines are of significant interest due to their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylpyrido[4,3-d]pyrimidin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-Methylpyrido[4,3-d]pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methyl group at the 8-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation followed by nucleophilic substitution can introduce various functional groups.
Major Products
The major products formed from these reactions include ketones, reduced pyrimidine derivatives, and substituted pyridopyrimidines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-Methylpyrido[4,3-d]pyrimidin-5-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 8-Methylpyrido[4,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets. It can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation . The compound can also bind to receptors and modulate signaling pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with different substitution patterns.
Pyrido[3,4-d]pyrimidine: Similar structure but with the nitrogen atoms positioned differently.
Pyrido[3,2-d]pyrimidine: Another isomer with distinct biological activities.
Uniqueness
8-Methylpyrido[4,3-d]pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position and methyl group at the 8-position contribute to its reactivity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
8-methyl-6H-pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C8H7N3O/c1-5-2-10-8(12)6-3-9-4-11-7(5)6/h2-4H,1H3,(H,10,12) |
Clave InChI |
KPFWLZCGZQTKEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=O)C2=CN=CN=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B13644317.png)


![2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B13644326.png)


![3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole](/img/structure/B13644340.png)


![4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B13644358.png)
![3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13644370.png)



